An In-Depth Technical Guide to 1-(3-Fluorophenyl)cyclopropanecarbonitrile: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-(3-Fluorophenyl)cyclopropanecarbonitrile: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. 1-(3-Fluorophenyl)cyclopropanecarbonitrile is a key scaffold that embodies two powerful strategies in drug design: the incorporation of a cyclopropyl ring and the selective fluorination of an aromatic moiety. The cyclopropyl group, a small, strained ring, is not merely a passive linker but an active contributor to a molecule's pharmacological profile. Its rigid conformation can pre-organize a ligand for optimal binding to a biological target, often leading to enhanced potency and selectivity.[1][2][3] Furthermore, its unique electronic properties and the strength of its C-H bonds can significantly improve metabolic stability, a critical parameter in drug development.[2]
The addition of a fluorine atom at the meta-position of the phenyl ring is a calculated modification. Fluorine's high electronegativity can profoundly alter the local electronic environment, influencing pKa, hydrogen bonding capability, and dipole moment.[4][5] This can lead to improved target affinity and modulation of pharmacokinetic properties such as membrane permeability and metabolic fate. This guide provides an in-depth technical overview of 1-(3-Fluorophenyl)cyclopropanecarbonitrile for researchers, scientists, and drug development professionals, covering its core properties, a representative synthesis, spectroscopic signature, applications, and safety protocols.
Part 1: Core Physicochemical Properties
Understanding the fundamental properties of a chemical entity is the foundation of its application. 1-(3-Fluorophenyl)cyclopropanecarbonitrile is a substituted aromatic nitrile whose value lies in its specific combination of structural motifs.
Chemical Structure
The molecule consists of a cyclopropane ring substituted with both a nitrile group and a 3-fluorophenyl group at the same carbon atom.
Caption: Chemical structure of 1-(3-Fluorophenyl)cyclopropanecarbonitrile.
Property Data Summary
The following table summarizes the key identifying and physical properties of the molecule.
| Property | Value | Source(s) |
| IUPAC Name | 1-(3-fluorophenyl)cyclopropane-1-carbonitrile | [6] |
| CAS Number | 124276-55-7 | [7] |
| Molecular Formula | C₁₀H₈FN | [6][7] |
| Molecular Weight | 161.18 g/mol | [6][7] |
| Appearance | Inferred to be a solid or high-boiling liquid at room temperature. | N/A |
| Solubility | Insoluble in water; soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | [6] |
| Purity | Commercially available, typically ≥95%. | [6] |
Part 2: Synthesis and Mechanistic Insights
The synthesis of 1-arylcyclopropanecarbonitriles is well-established. A common and reliable method involves the α-alkylation of a substituted phenylacetonitrile with a 1,2-dihaloethane, using a strong base to facilitate the intramolecular cyclization.
Representative Synthetic Protocol
This protocol describes a robust, two-step reaction sequence starting from commercially available materials. The choice of a strong base like sodium amide or sodium hydride is critical for the deprotonation of the benzylic carbon, which is acidic due to the electron-withdrawing effect of the nitrile group. The subsequent intramolecular nucleophilic substitution forms the strained cyclopropane ring.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise under a nitrogen atmosphere. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the starting material. DMF is a suitable polar aprotic solvent for this reaction.
-
Substrate Addition: Slowly add a solution of 3-Fluorophenylacetonitrile (1.0 equivalent) in anhydrous DMF via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Alkylation: After stirring for 1 hour at 0 °C, add 1,2-Dibromoethane (1.1 equivalents) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the intramolecular SN2 reaction to close the three-membered ring.
-
Work-up: Cool the mixture to room temperature and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 1-(3-Fluorophenyl)cyclopropanecarbonitrile.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of 1-(3-Fluorophenyl)cyclopropanecarbonitrile.
Part 3: Spectroscopic Characterization
Unambiguous structural confirmation requires a suite of spectroscopic techniques. While a certified reference spectrum is ideal, the expected spectral features can be reliably predicted based on the known effects of its constituent functional groups.
Expected Spectroscopic Signatures
-
¹H NMR: The proton NMR spectrum is expected to be complex.
-
Aromatic Region (~7.0-7.5 ppm): Four protons on the phenyl ring will appear as a complex multiplet pattern due to fluorine-proton (³JHF, ⁴JHF) and proton-proton (³JHH, ⁴JHH) couplings.
-
Cyclopropyl Region (~1.5-2.0 ppm): The four protons on the cyclopropane ring are diastereotopic. They will appear as two distinct sets of multiplets, each integrating to two protons. The geminal and cis/trans couplings within the strained ring will result in complex splitting patterns.
-
-
¹³C NMR: The carbon NMR spectrum will provide key information.
-
Aromatic Carbons (~115-165 ppm): Six signals are expected. The carbon directly bonded to fluorine (C3) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 245 Hz). The other aromatic carbons will also show smaller C-F couplings. The carbon attached to the cyclopropyl group (C1) will be a quaternary signal.
-
Nitrile Carbon (~120 ppm): A quaternary signal for the -C≡N group.
-
Quaternary Cyclopropyl Carbon (~25-35 ppm): The carbon atom bearing both the phenyl ring and nitrile group.
-
Cyclopropyl CH₂ Carbons (~15-25 ppm): One signal for the two equivalent methylene carbons of the cyclopropane ring.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
~2240 cm⁻¹: A sharp, medium-intensity absorption characteristic of the nitrile (C≡N) stretch.
-
~3100-3000 cm⁻¹: Aromatic and cyclopropyl C-H stretching.
-
~1600, 1480 cm⁻¹: Aromatic C=C ring stretching absorptions.
-
~1250 cm⁻¹: A strong absorption corresponding to the C-F stretch.
-
-
Mass Spectrometry (MS):
-
The electron impact (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 161. The isotopic pattern will be characteristic for a compound containing C, H, F, and N.
-
Part 4: Applications in Research and Drug Development
The title compound is not an end-product but a valuable intermediate and structural motif for drug discovery. Its utility stems from the advantageous properties conferred by the fluorophenyl and cyclopropyl groups.
-
Metabolic Blocker: The fluorine atom at the meta-position can serve as a metabolic blocker, preventing enzymatic hydroxylation at that site, which can increase the half-life of a drug candidate.
-
Bioisosterism and Conformational Rigidity: The cyclopropyl group acts as a rigid bioisostere for moieties like vinyl or carbonyl groups. This rigidity reduces the entropic penalty upon binding to a receptor, potentially increasing binding affinity.[1][2]
-
Modulation of Physicochemical Properties: The combination of the lipophilic cyclopropyl ring and the polar C-F bond allows for fine-tuning of a molecule's overall lipophilicity (LogP) and polarity, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[4][5]
-
Scaffold for Diverse Targets: Phenylcyclopropane-containing molecules have been explored in a wide range of therapeutic areas, including as inhibitors for enzymes in oncology, as agents for central nervous system (CNS) disorders, and in cardiovascular and anti-inflammatory drug design.[6]
Part 5: Safety, Handling, and Storage
While a specific safety data sheet (SDS) for 1-(3-Fluorophenyl)cyclopropanecarbonitrile may not be universally available, data from structurally similar nitriles and fluorinated aromatic compounds should be used to establish handling protocols.[8][9][10]
Hazard Identification
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[11] Nitriles can release cyanide upon metabolism or combustion.
-
Irritation: Causes skin and serious eye irritation.[9][12] May cause respiratory tract irritation.
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.
-
Handling: Avoid breathing vapor or dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the skin with plenty of soap and water while removing contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids/bases.
Conclusion
1-(3-Fluorophenyl)cyclopropanecarbonitrile is a strategically designed chemical building block with significant potential for drug discovery and development. Its properties are a direct result of the synergistic combination of a conformationally constrained cyclopropyl ring and an electronically modified fluorophenyl group. A thorough understanding of its physicochemical properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for researchers aiming to leverage this versatile scaffold in the creation of next-generation therapeutics.
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UCLA Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 20, 108. Retrieved from [Link]
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